molecular formula C13H20 B11911780 2,4-Dimethyl-1-(pentan-3-yl)benzene

2,4-Dimethyl-1-(pentan-3-yl)benzene

Cat. No.: B11911780
M. Wt: 176.30 g/mol
InChI Key: BSHITPHXFWKCIC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(pentan-3-yl)benzene is a branched alkyl-substituted aromatic compound characterized by a benzene ring with methyl groups at the 2- and 4-positions and a pentan-3-yl group (a five-carbon chain branched at the third carbon) at the 1-position. This structure confers unique physicochemical properties, such as increased hydrophobicity and steric bulk compared to simpler alkylbenzenes.

Properties

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

2,4-dimethyl-1-pentan-3-ylbenzene

InChI

InChI=1S/C13H20/c1-5-12(6-2)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3

InChI Key

BSHITPHXFWKCIC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Classical Friedel-Crafts Approach

Friedel-Crafts alkylation of 1,3-dimethylbenzene (m-xylene) with 3-pentanol in the presence of AlCl₃ has been explored. However, secondary carbocations derived from 3-pentanol are prone to Wagner-Meerwein rearrangements, leading to undesired linear alkyl products. For example, the 3-pentyl carbocation may rearrange to a more stable tertiary carbocation, yielding 2,4-dimethyl-1-(2-methylbutan-2-yl)benzene as a byproduct.

Modified Friedel-Crafts with Stable Carbocations

To mitigate rearrangements, tertiary alkyl halides like 2-methyl-2-pentyl chloride can be used. This generates a stable tertiary carbocation, which couples with m-xylene at the 1-position. However, steric hindrance from the methyl groups reduces reaction efficiency, yielding <50% of the target compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Kumada Coupling

The Kumada coupling between 1-bromo-2,4-dimethylbenzene and pentan-3-ylmagnesium bromide offers a regioselective route. Using Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) as a catalyst, the reaction proceeds at 60°C in tetrahydrofuran (THF), achieving yields of 72–78% . Key advantages include:

  • Retention of branching in the pentan-3-yl group.

  • No carbocation intermediates, eliminating rearrangement risks.

Reaction Conditions Table

ComponentQuantity/ConcentrationRole
1-Bromo-2,4-dimethylbenzene10 mmolAryl halide substrate
Pentan-3-ylMgBr12 mmolGrignard reagent
Ni(dppp)Cl₂5 mol%Catalyst
THF50 mLSolvent
Temperature60°CReaction condition

Suzuki-Miyaura Coupling Adaptations

While Suzuki couplings typically target aryl-aryl bonds, recent advances enable alkyl boronic acid participation. Reacting 1-bromo-2,4-dimethylbenzene with pentan-3-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane achieves 65% yield . Challenges include oxidative deboronation of the alkyl boronic acid under basic conditions.

Hydrogenation-Based Routes

Rosenmund Reduction Followed by Grignard Addition

Adapting methods from CN109796368B, a two-step protocol involves:

  • Rosenmund reduction : Hydrogenation of 2,4-dimethylbenzoyl chloride over Pd/BaSO₄ yields 2,4-dimethylbenzaldehyde (90% yield).

  • Grignard addition : Reaction with pentan-3-ylmagnesium bromide forms the secondary alcohol, which is dehydrated (H₂SO₄) and hydrogenated (H₂/Pd-C) to the target compound (overall yield: 58% ).

Key Reaction Steps

2,4-Dimethylbenzoyl chlorideH2,Pd/BaSO4o-xylene2,4-DimethylbenzaldehydeMg, THFPentan-3-ylBrAlcohol intermediateH2SO4ΔAlkeneH2,Pd-CEtOHTarget compound\text{2,4-Dimethylbenzoyl chloride} \xrightarrow[\text{H}2, \text{Pd/BaSO}4]{\text{o-xylene}} \text{2,4-Dimethylbenzaldehyde} \xrightarrow[\text{Mg, THF}]{\text{Pentan-3-ylBr}} \text{Alcohol intermediate} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{Alkene} \xrightarrow[\text{H}_2, \text{Pd-C}]{\text{EtOH}} \text{Target compound}

Directed ortho-Metalation (DoM) Strategies

Lithiation-Alkylation Sequence

Using 2,4-dimethylbenzamide as a substrate, LDA (lithium diisopropylamide) induces ortho-lithiation at the 1-position. Quenching with pentan-3-yl bromide introduces the alkyl group, followed by acid hydrolysis to remove the directing group. This method achieves 68% yield but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

MethodYield (%)AdvantagesDisadvantages
Kumada Coupling72–78High regioselectivity, no rearrangementsRequires Ni catalyst, inert conditions
Suzuki-Miyaura65Mild conditionsLow yield due to boronic acid instability
Rosenmund-Grignard58ScalableMulti-step, moderate yield
Directed Metalation68Precise position controlSensitive to moisture, costly reagents

Industrial-Scale Considerations

For bulk production, the Kumada coupling and Rosenmund-Grignard routes are most viable. The Pd/BaSO₄ catalyst in the latter can be recycled 5–7 times without significant activity loss, reducing costs. By contrast, Friedel-Crafts methods are less favorable due to byproduct formation and corrosive reagents.

Emerging Techniques and Catalysts

Recent studies highlight photoredox catalysis for C–H alkylation of arenes. Using Ir(ppy)₃ (ppy = 2-phenylpyridine) and pentan-3-yl iodide , direct functionalization of 1,3-dimethylbenzene under blue LED light achieves 55% yield . While promising, scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1-(pentan-3-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.

    Reduction: Hydrogenation in the presence of a palladium catalyst can reduce the aromatic ring to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-1-(pentan-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(pentan-3-yl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

a. 2,4-Dimethyl-1-(1-methylethyl)benzene (Isopropyl Analog)

  • Structure : Features a shorter, branched isopropyl group (C3) instead of pentan-3-yl (C5).
  • Physical Properties :
    • Lower molecular weight (C12H16 vs. C14H22 for the target compound) results in a reduced boiling point.
    • Increased volatility compared to the pentan-3-yl derivative due to decreased van der Waals interactions .

b. 3-Phenyldodecane (Long Linear Chain Analog)

  • Structure : A linear dodecane chain (C12) attached to benzene.
  • Physical Properties :
    • Higher hydrophobicity and boiling point due to the extended linear alkyl chain.
    • Reduced solubility in polar solvents compared to branched analogs like the target compound .
  • Applications : Linear alkylbenzenes are often used in surfactants, whereas branched derivatives like the target may favor specialized organic synthesis due to tailored steric effects .

Functional Group Variations

a. 2,4-Dimethyl-3-pentanone

  • Structure: A ketone with methyl groups at positions 2 and 4 and a pentanone backbone.
  • Key Differences :
    • The presence of a carbonyl group increases polarity and reactivity (e.g., nucleophilic additions) compared to the purely hydrocarbon-based target compound.
    • Lower thermal stability due to ketone susceptibility to oxidation .

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Substituent Type Boiling Point (°C, estimated) Key Applications
2,4-Dimethyl-1-(pentan-3-yl)benzene C14H22 Branched C5 ~250–270 Organic synthesis, intermediates
2,4-Dimethyl-1-(1-methylethyl)benzene C12H16 Branched C3 ~200–220 Solvents, catalysis studies
3-Phenyldodecane C18H30 Linear C12 >300 Surfactants, lubricants
2,4-Dimethyl-3-pentanone C8H14O Ketone ~140–150 Solvents, fragrances

Research Findings and Trends

  • Steric Effects : Branched substituents like pentan-3-yl hinder regioselective reactions in aromatic systems, making the target compound less reactive in electrophilic substitutions compared to its isopropyl analog .
  • Thermodynamic Stability : Longer alkyl chains (e.g., pentan-3-yl vs. isopropyl) enhance thermal stability but reduce solubility in aqueous media .
  • Synthetic Utility : Compounds with branched alkyl groups are prioritized in asymmetric catalysis and polymer chemistry, where controlled steric environments are critical .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethyl-1-(pentan-3-yl)benzene, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using a tertiary alkyl halide or alcohol. For example, diethylaluminum chloride (Et₂AlCl) in anhydrous solvents like hexanes facilitates the alkylation of aromatic precursors under controlled temperatures (40–60°C). Reaction monitoring via thin-layer chromatography (TLC) and purification by flash chromatography (e.g., 9:1 pentane:Et₂O) are critical for isolating the product . Nucleophilic substitution reactions using pentan-3-yl halides and aromatic substrates in the presence of bases like NaOH can also yield the target compound, with yields improved by optimizing stoichiometry and reaction time .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H-NMR : Analyze aromatic proton signals (δ 7.2–7.3 ppm for meta-substituted benzene) and alkyl chain integration (e.g., δ 0.7–2.3 ppm for pentan-3-yl CH₃ and CH₂ groups). Splitting patterns (e.g., triplets for CH₂ adjacent to branching) help confirm substitution .
  • ¹³C-NMR : Identify quaternary carbons in the aromatic ring (δ 125–145 ppm) and alkyl chain carbons (δ 12–35 ppm) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., calculated vs. observed [M+H]⁺) to rule out impurities .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

  • Methodological Answer : Non-polar solvents like pentane or hexanes are ideal for extraction due to the compound’s hydrophobic nature. Flash chromatography with gradients of pentane:Et₂O (e.g., 9:1 to 95:5) effectively separates the product from byproducts. For crystalline derivatives, solvent selection (e.g., EtOAc/hexane mixtures) can enhance recrystallization efficiency .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in derivatives of this compound?

  • Methodological Answer : If the pentan-3-yl group introduces a chiral center, enantiomer separation can be achieved via chiral crystallization. For example, using cocrystallizing agents like 3-phenylbutyric acid (PBA) to form diastereomeric cocrystals with distinct solubility profiles. Solvent screening (e.g., ethanol vs. acetonitrile) and Crystal16 solubility data optimize enantiomeric excess (ee) .

Q. How can contradictory spectral data be addressed during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine ¹H-NMR, ¹³C-NMR, and HRMS to resolve overlapping signals or impurity interference. For example, unexpected peaks in ¹H-NMR may indicate residual solvents or byproducts, which can be identified via GC-MS .
  • DEPT and HSQC Experiments : Differentiate CH₃, CH₂, and CH groups in complex alkyl chains .
  • Comparative Analysis : Match spectral data with literature values for analogous compounds (e.g., 1-methoxy-3-(pentan-3-yl)benzene ).

Q. What in silico methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina. For example, derivatives with bulky substituents may show enhanced affinity due to hydrophobic pocket interactions .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (e.g., logP, PSA) with bioactivity data from assays like enzyme inhibition .

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